Val-Tyr-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Tyr-Val, also known as valyl-tyrosyl-valine, is a tripeptide composed of the amino acids valine, tyrosine, and valine. This compound is of significant interest due to its potential biological activities and applications in various scientific fields. The structure of this compound consists of two valine residues flanking a central tyrosine residue, forming a sequence that can be represented as this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Val-Tyr-Val can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The first amino acid (valine) is attached to the resin. Subsequent amino acids (tyrosine and valine) are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often utilize automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Val-Tyr-Val can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the peptide.
Substitution: The amino groups or hydroxyl groups in the peptide can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of tyrosine, such as dityrosine.
Reduction: Reduced forms of the peptide or specific functional groups.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
Scientific Research Applications
Val-Tyr-Val has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as an angiotensin I-converting enzyme (ACE) inhibitor.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques like HPLC.
Mechanism of Action
The mechanism of action of Val-Tyr-Val involves its interaction with specific molecular targets and pathways. For example, as an ACE inhibitor, this compound can bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and reduced blood pressure. Additionally, this compound may interact with other proteins and receptors, modulating various cellular processes.
Comparison with Similar Compounds
Val-Tyr-Val can be compared with other similar tripeptides, such as:
Val-Val-Tyr: Another tripeptide with a similar sequence but different biological activity.
Tyr-Val-Val: A tripeptide with a different arrangement of amino acids, leading to distinct properties.
Val-Tyr-Pro: A tripeptide with proline instead of valine, which may exhibit different structural and functional characteristics.
Uniqueness: this compound is unique due to its specific sequence and the presence of tyrosine, which imparts distinct chemical and biological properties. Its ability to act as an ACE inhibitor and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
17355-22-5 |
---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1 |
InChI Key |
ZNGPROMGGGFOAA-JYJNAYRXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Key on ui other cas no. |
17355-22-5 |
sequence |
VYV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Val-Tyr-Val?
A1: The molecular formula of this compound is C19H29N3O5. Its molecular weight is 379.46 g/mol. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]
Q2: How is the structure of this compound typically characterized?
A2: Common techniques for characterizing this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods like high-performance liquid chromatography (HPLC). [, , , ] [https://www.semanticscholar.org/paper/86e88990c2aa53efa605a65ec8555719842262f1] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a] [https://www.semanticscholar.org/paper/924680bf5f6cd3a47b5c69e24d619fcdbc6eac00]
Q3: What can NMR spectroscopy reveal about this compound?
A3: Proton (1H) NMR provides insights into the conformation and dynamics of this compound in solution. Studies have investigated the relative populations of different rotamers around the Cα-Cβ bond, influenced by factors like pH and temperature. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]
Q4: Has this compound been studied using surface-enhanced Raman spectroscopy (SERS)?
A4: Yes, SERS has been employed to examine the adsorption behavior of this compound on silver and gold nanoparticles in aqueous solutions. This technique offers information about the molecule's interaction with metallic surfaces, which is relevant for understanding its potential in areas like biosensing. [] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8]
Q5: Does this compound exhibit any biological activity?
A5: Research suggests that this compound may act as an angiotensin I-converting enzyme (ACE) inhibitor. ACE inhibitors are important in regulating blood pressure and are targets for treating hypertension. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]
Q6: How was the potential ACE inhibitory activity of this compound discovered?
A6: Studies investigating the digestion of sardine-derived peptides found this compound to be resistant to breakdown by enzymes in the small intestinal mucosa. This resistance, coupled with its structural similarity to known ACE inhibitors, led to further investigation of its potential antihypertensive properties. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]
Q7: Is this compound stable in biological fluids?
A7: While this compound demonstrates resistance to some digestive enzymes, research indicates it may be rapidly degraded in human plasma, highlighting the importance of considering stability when exploring its therapeutic potential. [] [https://www.semanticscholar.org/paper/1069d091131954a8093189d34a5589f2c95362a1]
Q8: Have computational methods been applied to study this compound?
A8: Yes, theoretical studies utilizing methods like PM3 calculations have been used to investigate the interactions between this compound and ibuprofen. These studies aim to understand the molecular mechanisms behind potential drug interactions and their effects. [] [https://www.semanticscholar.org/paper/ec053f301df997adf311851577fb3e03a132c60d]
Q9: Beyond potential pharmaceutical applications, is this compound studied in other fields?
A9: Yes, this compound has been investigated in materials science and analytical chemistry. For example, it has been used to study the properties of PEO-PPO-PEO triblock copolymers, which are relevant for applications like drug delivery and nanotechnology. [, , ] [https://www.semanticscholar.org/paper/157831300dde8a5fb650a95bc3a6a61bd65a1631] [https://www.semanticscholar.org/paper/2053f09554dd174f32f7cdc81b8063422180c789] [https://www.semanticscholar.org/paper/80128dee50c3cb94a7809c846a37522e02fdbc3b]
Q10: What role does this compound play in analytical chemistry?
A10: Due to its fluorescence properties, this compound serves as a model peptide in developing and optimizing analytical techniques. It has been used in capillary electrophoresis with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive and selective analytical methods. [] [https://www.semanticscholar.org/paper/b6a91604e2d325812365e1113c0420b6499d633c]
Q11: How does the research on this compound relate to studies on angiotensin?
A11: this compound forms a core sequence within the larger angiotensin peptides. Understanding the properties of this tripeptide contributes to a broader understanding of the structure-activity relationships of angiotensin and its analogues. [, , , , , , , , , , , , , , , , , ] [https://www.semanticscholar.org/paper/240bedc75d7278189f94bf0bb10f6cf38fbc16dc]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.